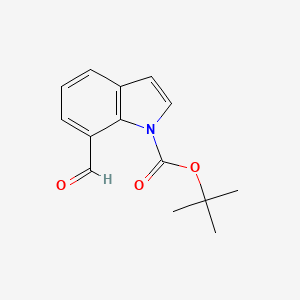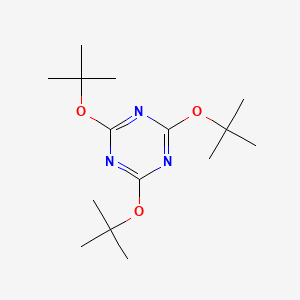
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is a chemical compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. This compound is known for its unique structural properties and versatility in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- typically involves the reaction of 1,3,5-triazine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for bioactive molecules and pharmaceuticals.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and polymers.
Wirkmechanismus
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is compared with other similar compounds such as 1,3,5-Triazine-2,4,6-trione and 1,3,5-Triazine-2,4,6-tris(pentafluoroethyl)-. While these compounds share structural similarities, 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is unique in its functional groups and reactivity, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-trione
1,3,5-Triazine-2,4,6-tris(pentafluoroethyl)-
1,3,5-Triazine-2,4,6-tris(phenyl)-
1,3,5-Triazine-2,4,6-tris(methoxy)-
1,3,5-Triazine-2,4,6-tris(ethyl)-
1,3,5-Triazine-2,4,6-tris(propyl)-
1,3,5-Triazine-2,4,6-tris(butyl)-
1,3,5-Triazine-2,4,6-tris(isopropyl)-
1,3,5-Triazine-2,4,6-tris(tert-butyl)-
1,3,5-Triazine-2,4,6-tris(phenylmethyl)-
1,3,5-Triazine-2,4,6-tris(ethylmethyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenyl)-
1,3,5-Triazine-2,4,6-tris(ethylbenzyl)-
1,3,5-Triazine-2,4,6-tris(ethylmethoxy)-
1,3,5-Triazine-2,4,6-tris(ethylpropyl)-
1,3,5-Triazine-2,4,6-tris(ethylbutyl)-
1,3,5-Triazine-2,4,6-tris(ethylisopropyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylmethyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylmethoxy)-
1,3,5-Triazine-2,4,6-tris(ethylphenylpropyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylbutyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylisopropyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylphenylmethyl)-
1,
Eigenschaften
CAS-Nummer |
500334-23-6 |
|---|---|
Molekularformel |
C15H27N3O3 |
Molekulargewicht |
297.39 g/mol |
IUPAC-Name |
2,4,6-tris[(2-methylpropan-2-yl)oxy]-1,3,5-triazine |
InChI |
InChI=1S/C15H27N3O3/c1-13(2,3)19-10-16-11(20-14(4,5)6)18-12(17-10)21-15(7,8)9/h1-9H3 |
InChI-Schlüssel |
XXKNREBBCLOZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC(=NC(=N1)OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


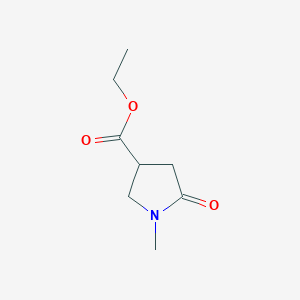
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)

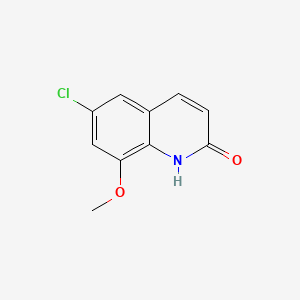
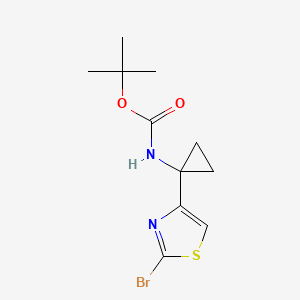
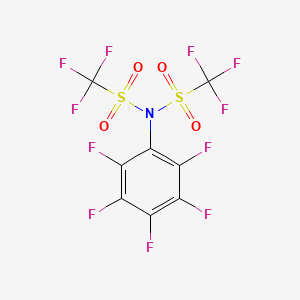
![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
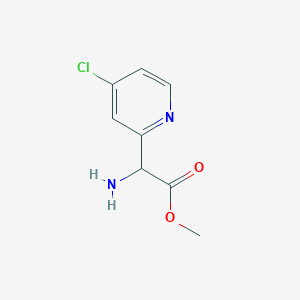
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
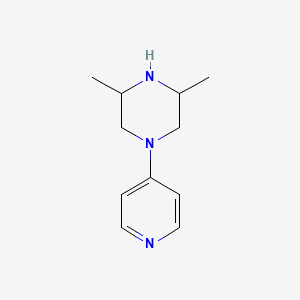
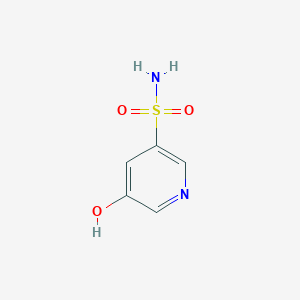
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)

